(6-Iodo-1,3-benzodioxol-5-yl)methanol
Overview
Description
Molecular Structure Analysis
The molecular structure consists of a benzodioxole core with an iodine atom attached to one of the carbon atoms. The hydroxymethyl group is linked to the benzodioxole ring. The compound’s molecular weight, elemental composition, and other spectroscopic data can be determined experimentally .
Chemical Reactions Analysis
(6-Iodo-1,3-benzodioxol-5-yl)methanol may participate in various chemical reactions, including substitution , oxidation , and reduction processes. Its reactivity depends on the functional groups present. Researchers have investigated its behavior in different reaction conditions .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Derivatives
- Synthesis of 2-Deoxy-2-Iodo Sugars : Research indicates the potential of using iodination in the synthesis of 2-deoxy-2-iodo sugars, which could be useful in the preparation of 2-deoxy sugars or Brigl’s anhydrides (Miljković et al., 1992).
Catalysis
- Catalysis in Organic Synthesis : A study demonstrates the use of tris(triazolyl)methanol-Cu(I) structure, which includes 1,3-benzodioxolyl methanol derivatives, as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions (Ozcubukcu et al., 2009).
Organic Chemistry Reactions
- Photochemical Reactions : Research on the photochemical reactions of carbohydrates includes the study of compounds like 6-deoxy-6-iodo-1,3-benzodioxol-5-yl methanol, highlighting their role in photochemical processes (Binkley, 1969).
Pharmaceutical Research
- Synthesis of Chiral Building Blocks : A study discusses the enantioselective acylation of α-methyl-1,3-benzodioxole-5-ethanol, a related compound, for the synthesis of chiral intermediates in pharmaceuticals (Easwar & Argade, 2003).
Material Science
- Catalyst in Material Synthesis : Research includes the use of palladium complexes, with structures involving 1,3-benzodioxolyl methanol derivatives, as catalysts in material synthesis, like the carbonylation of iodobenzene (Antebi et al., 2002).
Drug Discovery
- Synthesis of Selective Receptor Agonists : A study on the synthetic approach for selective CB2 receptor agonists discusses compounds related to 1,3-benzodioxol-5-yl methanol, highlighting its relevance in medicinal chemistry (Luo & Naguib, 2012).
properties
IUPAC Name |
(6-iodo-1,3-benzodioxol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,10H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGKHOUSPOCIMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314458 | |
Record name | (6-Iodo-2H-1,3-benzodioxol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Iodo-1,3-benzodioxol-5-yl)methanol | |
CAS RN |
69048-76-6 | |
Record name | NSC283806 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6-Iodo-2H-1,3-benzodioxol-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60314458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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